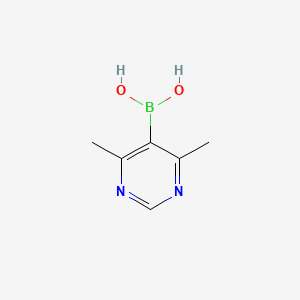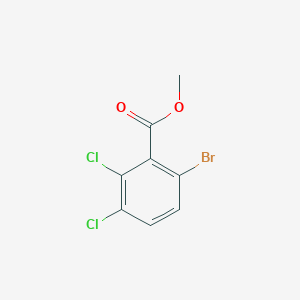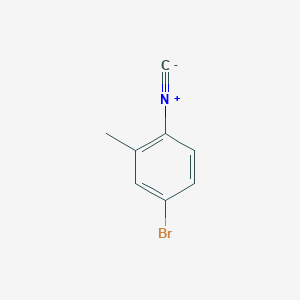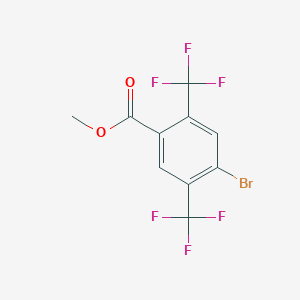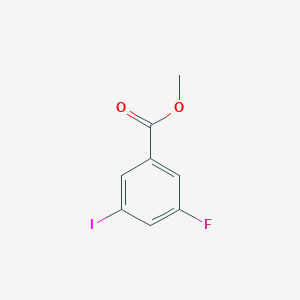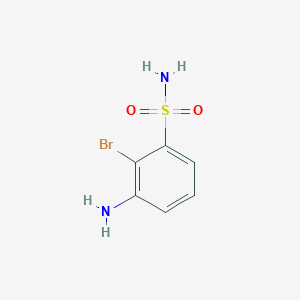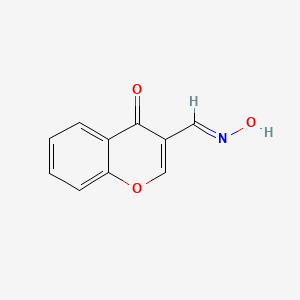
4-Oxo-4H-chromene-3-carbaldehyde oxime
Vue d'ensemble
Description
4-Oxo-4H-chromene-3-carbaldehyde, also known as 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, is a derivative of coumarin . It is used in the synthesis of functionalized chromeno .
Synthesis Analysis
A concise, efficient one-pot synthesis of functionalized chromeno derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis
The molecular formula of 4-oxo-4H-chromene-3-carbaldehyde is C10H6O3 . The structure of a related compound, 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, was determined by spectral methods and X-ray analysis .Chemical Reactions Analysis
Transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA in benzene and toluene were studied .Physical And Chemical Properties Analysis
The molecular weight of 4-oxo-4H-chromene-3-carbaldehyde is 174.156 g/mol . A related compound, functionalized chromeno, is a yellow solid with a melting point of 212–214 °C .Applications De Recherche Scientifique
Anticancer Activity
Chromone derivatives have shown promising anticancer potential . For instance, a study described the bioactivity and the structure-activity relationship (SAR) of newly synthesized chromone derivatives against triple-negative breast cancer (TNBC) MDA-MB-231 cells . Among the compounds tested, one exerted a growth inhibitory effect on the TNBC-derived MDA-MB-231 cells .
Anti-Diabetic Activity
Chromone derivatives have been recognized for their anti-diabetic properties . The type, number, and position of substituents connected to the chromone core play a vital role in determining these pharmacological activities .
Antimicrobial Activity
Chromone derivatives have been found to possess antimicrobial properties . For example, new hybrid molecules showed in vitro antimycobacterial activity .
Anti-Inflammatory Activity
Chromone derivatives have also displayed anti-inflammatory properties . The substitution pattern of the chromone scaffold determines different types of biological activities, including anti-inflammatory effects .
Antioxidant Activity
Chromone derivatives have been found to possess antioxidant properties . These properties are determined by the type, number, and position of substituents connected to the chromone core .
Anti-Alzheimer Agents
Chromone derivatives have been discussed as potential anti-Alzheimer agents . The main aim is to highlight the diversified pharmacological activities exhibited by chromone hybrid molecules .
Neuroprotective Potential
Chromone derivatives have shown neuroprotective potential . Medicinal properties exhibited by chromone derivatives include neuroprotective effects .
HIV Inhibitory Potential
Chromone derivatives have shown HIV inhibitory potential . This is another example of the diverse pharmacological activities exhibited by chromone derivatives .
Mécanisme D'action
Target of Action
Chromone, 3-hydroximinomethyl-, also known as 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one, is a derivative of chromone, a heterocyclic compound . Chromone derivatives are known to interact with various types of receptors . They have been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .
Mode of Action
The mode of action of Chromone, 3-hydroximinomethyl-, involves its interaction with its targets, leading to various changes. The compound has been found to inhibit key kinase pathways, including MAPK, PI3K/Akt/mTOR, CDKs, and DNA-dependent protein kinase subunit . These interactions can lead to changes in cell proliferation and development .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, the prolonged activation of K-Ras mutations has been linked to the aberrant activation of downstream target signaling pathways such as Raf-MEK-ERK and PI3K/Akt/mTOR, leading to cell proliferation and cancer development . The p38 MAPK pathway, on the other hand, plays a dual role in cancer suppression and progression and has also been associated with metastasis and chemoresistance .
Pharmacokinetics
Chromone is a natural molecule present in the diet of humans and animals and shows less toxicity to mammalian cells , suggesting it may have favorable ADME properties.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and development, which can have therapeutic effects in conditions such as cancer . Chromone derivatives have shown promising anticancer and antiviral potential . They also exhibit antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .
Action Environment
The action environment of Chromone, 3-hydroximinomethyl-, can influence its action, efficacy, and stability. It’s worth noting that the synthesis of chromone derivatives can be influenced by the reaction environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(E)-hydroxyiminomethyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIBNGDNUPBZNT-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4H-chromene-3-carbaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)

![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)
